

Unable to Identify "B 775" as a Neurochemical

Compound

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Compound of Interest		
Compound Name:	B 775	
Cat. No.:	B1667694	Get Quote

Initial research has not identified a specific neurochemical agent designated as "B 775" with documented effects on the prefrontal cortex. Extensive searches of scientific and medical databases did not yield information on a compound with this identifier in the context of neuropharmacology or brain research.

The identifier "**B 775**" appeared in various unrelated contexts within the search results, including:

- A 775 mg dosage of a modified-release antibiotic (amoxicillin).
- Part of a National Drug Code (NDC) for a mixed amphetamine salts product.
- Numerical identifiers in research papers, such as page numbers, patient cohort sizes, or labels in figures.

The closest, though indirect, association is with the NDC for an amphetamine product. Amphetamines are a well-studied class of psychostimulant drugs with significant and well-documented neurochemical effects on the prefrontal cortex. They are known to primarily act on dopamine and norepinephrine systems.

Given the absence of information on a specific compound named "B 775," this report will proceed by providing a comprehensive overview of the neurochemical effects of amphetamines on the prefrontal cortex, as this is the most relevant subject matter that could be associated with the user's query.



# An In-Depth Technical Guide on the Neurochemical Effects of Amphetamines on the Prefrontal Cortex

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Amphetamines are a class of central nervous system (CNS) stimulants that exert profound effects on the prefrontal cortex (PFC), a brain region critical for executive functions such as attention, working memory, and decision-making. The therapeutic efficacy of amphetamines in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) is largely attributed to their modulation of catecholaminergic neurotransmission in the PFC. This guide provides a detailed examination of the mechanisms of action, quantitative effects, and experimental protocols related to the impact of amphetamines on the prefrontal cortex.

#### **Mechanism of Action in the Prefrontal Cortex**

Amphetamines primarily target the presynaptic terminals of dopaminergic (DA) and noradrenergic (NE) neurons. Their mechanism is multifaceted and involves several key actions that collectively increase the extracellular concentrations of these neurotransmitters.

- Reuptake Inhibition: Amphetamines competitively inhibit the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of DA and NE from the synaptic cleft back into the presynaptic neuron.
- Vesicular Monoamine Transporter 2 (VMAT2) Disruption: Amphetamines are substrates for DAT and NET and once inside the presynaptic terminal, they interfere with VMAT2. This disrupts the sequestration of DA and NE into synaptic vesicles, leading to an increase in their cytosolic concentrations.
- Reversal of Transporter Function: The elevated cytosolic monoamine levels cause the DAT and NET to reverse their direction of transport, actively pumping DA and NE out of the presynaptic neuron and into the synaptic cleft in a non-vesicular, calcium-independent manner. This process is known as efflux.
- Monoamine Oxidase (MAO) Inhibition: At higher concentrations, amphetamines can also weakly inhibit monoamine oxidase, an enzyme responsible for the degradation of



intracellular monoamines, further contributing to increased cytosolic levels.

## **Quantitative Data on Neurochemical Effects**

The following table summarizes quantitative data from preclinical studies investigating the effects of amphetamines on dopamine and norepinephrine levels in the prefrontal cortex.

Parameter	Compoun d	Dosage	Animal Model	Methodolo gy	Effect on Prefrontal Cortex	Citation
Extracellul ar Dopamine	d- amphetami ne	1.0 mg/kg	Rat	Microdialys is	~300% increase from baseline	[1]
Extracellul ar Norepinep hrine	d- amphetami ne	1.0 mg/kg	Rat	Microdialys is	~400% increase from baseline	[1]
DAT Occupancy	Amphetami ne	Varies	Human	PET Imaging	Dose- dependent increase	[1]
NET Occupancy	Amphetami ne	Varies	Human	PET Imaging	Dose- dependent increase	[1]

# **Experimental Protocols**

4.1. In Vivo Microdialysis for Neurotransmitter Measurement

This technique is used to measure extracellular levels of neurotransmitters in the brain of a freely moving animal.

 Surgical Procedure: A guide cannula is stereotaxically implanted into the prefrontal cortex of an anesthetized rodent.

## Foundational & Exploratory





- Probe Insertion: After a recovery period, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.
- Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
- Sample Collection: Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF. The resulting dialysate is collected at regular intervals.
- Analysis: The concentration of dopamine and norepinephrine in the dialysate is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
- Drug Administration: Amphetamine or a vehicle control is administered systemically (e.g., intraperitoneally) or locally through the probe.
- 4.2. Positron Emission Tomography (PET) Imaging for Transporter Occupancy

PET is a non-invasive imaging technique used to measure the binding of a radiolabeled ligand to a specific target, such as a neurotransmitter transporter, in the living human brain.

- Radioligand Selection: A radiolabeled tracer that specifically binds to DAT (e.g., [¹¹C]raclopride) or NET is selected.
- Tracer Administration: The radiotracer is injected intravenously into the subject.
- Imaging: The subject's head is placed in a PET scanner, which detects the gamma rays emitted from the decaying radioisotope.
- Data Acquisition: Dynamic scans are acquired over a period of time to measure the distribution and binding of the tracer in different brain regions, including the prefrontal cortex.
- Drug Challenge: To measure transporter occupancy by amphetamine, a baseline scan is
  performed, followed by the administration of amphetamine and a second scan. The reduction
  in tracer binding after amphetamine administration reflects the degree of transporter
  occupancy by the drug.



 Data Analysis: The binding potential (BP) of the radioligand is calculated for the region of interest. The percent occupancy is determined by comparing the BP before and after drug administration.

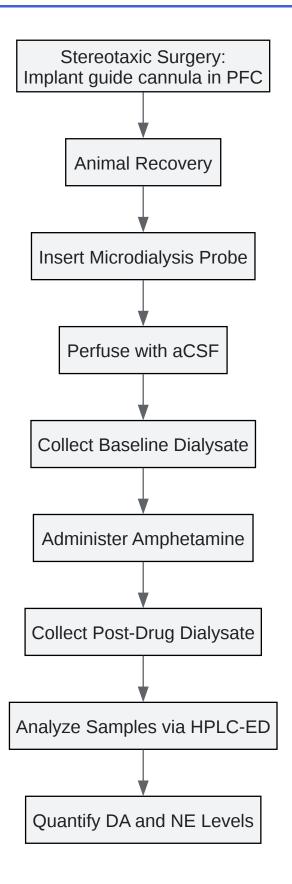
## **Signaling Pathways and Visualizations**

The primary mechanism of amphetamine action is at the level of the presynaptic terminal, directly affecting neurotransmitter transport rather than initiating a complex intracellular signaling cascade via receptor binding in the same manner as a receptor agonist. The key logical relationship is the series of events leading to increased synaptic catecholamine levels.









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#### References

- 1. DailyMed DEXTROAMPHETAMINE SACCHARATE, AMPHETAMINE ASPARTATE, DEXTROAMPHETAMINE SULFATE AND AMPHETAMINE SULFATE tablet [dailymed.nlm.nih.gov]
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